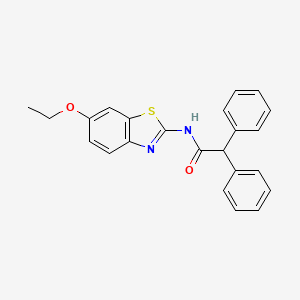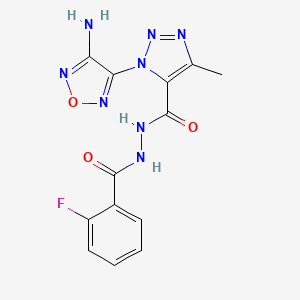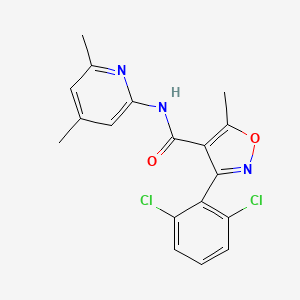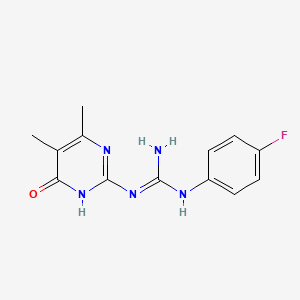![molecular formula C19H15N3O5 B6061958 N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6061958.png)
N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide, also known as MNBAF, is a compound that has gained attention in the scientific community due to its potential applications in various fields. MNBAF is a synthetic compound that belongs to the family of furan-based compounds.
Wissenschaftliche Forschungsanwendungen
N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has been investigated for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells by inducing apoptosis. In biochemistry, N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has been used as a fluorescent probe to study protein-ligand interactions. In materials science, N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has been used as a building block for the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in the growth and proliferation of cancer cells. N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting HDACs, N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide can alter the expression of genes involved in cell cycle regulation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide can induce apoptosis in cancer cells by activating caspase-dependent pathways. N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide is its versatility in terms of its potential applications in various fields. N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide can be used as a fluorescent probe in biochemistry, as a building block for the synthesis of functional materials in materials science, and as an anti-cancer agent in medicinal chemistry. However, one of the limitations of N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
For research on N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide include the development of N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide-based materials, optimization of the synthesis method, and further studies on its mechanism of action and potential applications in cancer therapy.
Synthesemethoden
N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminophenylboronic acid. The intermediate product is then subjected to Suzuki coupling reaction with 2-furanylboronic acid to form N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide.
Eigenschaften
IUPAC Name |
N-[3-[(4-methyl-3-nitrobenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-12-7-8-13(10-16(12)22(25)26)18(23)20-14-4-2-5-15(11-14)21-19(24)17-6-3-9-27-17/h2-11H,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIWGONRFMZKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5305718 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6061908.png)
![1-cyclopropyl-7-(4-hydroxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6061914.png)
![2-{[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B6061922.png)


![7-(cyclohexylmethyl)-2-[(2-propyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061936.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6061937.png)
![benzyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6061941.png)
![2,2-diphenyl-N'-(1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene)cyclopropanecarbohydrazide](/img/structure/B6061947.png)


![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-2-carboxamide](/img/structure/B6061983.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-fluoroquinoline](/img/structure/B6061987.png)
